1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonylated dihydroimidazole derivative characterized by a 4,5-dihydroimidazole core substituted at position 1 with a 4-chloro-3-ethoxyphenylsulfonyl group and at position 2 with a phenyl group. This compound belongs to a broader class of imidazoline derivatives, which are known for diverse pharmacological applications, including antihypertensive and antimicrobial activities .
Properties
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXZLANSZLEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Sulfonylation: The imidazole ring is then sulfonylated using 4-chloro-3-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The sulfonylated imidazole is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
1-((4-Chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory processes.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacements : The 2-chlorobenzylthio group in replaces the phenyl group at position 2, introducing a sulfur atom that may alter solubility or redox activity.
Pharmacological Relevance
- Imidazoline Core : Compounds with 4,5-dihydro-1H-imidazole moieties exhibit affinity for imidazoline receptors (I1, I2), implicated in blood pressure regulation .
- Sulfonyl Group Impact : Sulfonylation generally improves bioavailability and target selectivity. For example, clonidine analogs with 4,5-dihydroimidazole groups show antihypertensive effects .
Physicochemical Properties
Biological Activity
1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C16H15ClN2O3S
- Molecular Weight : 350.82 g/mol
- CAS Number : 723743-87-1
Synthesis
The synthesis of 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate sulfonyl chlorides with imidazole derivatives. The synthetic routes often focus on optimizing yield and purity while minimizing by-products.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including 1-((4-chloro-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. Research indicates that compounds in this class can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HCT-15 | 0.2 | Tubulin polymerization inhibition |
| 2 | HeLa | 0.1 | Apoptosis induction |
| 3 | MDA-MB-468 | 0.4 | Cell cycle arrest |
The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.1 to 0.4 µM, indicating its potential as an anticancer agent .
Antibacterial Activity
In addition to anticancer properties, imidazole derivatives exhibit antibacterial activity. A study evaluated the antimicrobial efficacy of related compounds against common bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|---|
| 1 | Staphylococcus aureus | 15 | Norfloxacin |
| 2 | Escherichia coli | 18 | Ciprofloxacin |
| 3 | Bacillus subtilis | 20 | Tetracycline |
The results indicated that certain derivatives showed promising antibacterial activity comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is significantly influenced by their structural components. Key findings include:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chloro or ethoxy) enhances potency.
- Imidazole Ring Modifications : Alterations at the nitrogen positions can lead to significant changes in activity.
Research has shown that compounds with unsubstituted phenyl rings at specific positions exhibit greater potency against cancer cells .
Case Studies
Several case studies have documented the therapeutic potential and mechanisms of action for imidazole derivatives:
- Study on Tubulin Inhibition : A detailed investigation into the effects of imidazole derivatives on tubulin polymerization revealed that specific modifications led to increased inhibition rates compared to traditional chemotherapeutics .
- Antimicrobial Efficacy Assessment : A comparative analysis of various imidazole compounds against bacterial strains demonstrated that modifications significantly affected their antibacterial properties, suggesting pathways for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
